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Quantitative Comparison of (Pro3)GIP Effects

Subject / Parameter Human Systems (in vitro)
Mouse (ob/ob) & Rat Systems (in vivo/in
vitro)

Receptor Binding &
Signaling

• cAMP Production
(Efficacy, Eₘₐₓ)

Full agonist, similar
efficacy to native GIP [1]

Partial agonist; modest cAMP production [1]

• Antagonistic Potency
(IC₅₀)

Not an antagonist [1] Inhibited GIP-stimulated cAMP production
(Max inhibition: ~70% at 10⁻⁶ mol/L) [2]

Pancreatic Hormone
Secretion

| • Insulin Secretion | Data not available in search results | • In vitro: Inhibited GIP-stimulated insulin

release (86% inhibition) [2] • In vivo: Decreased fasted and non-fasted plasma insulin (19-42%) [3] [2] | | •

Glucagon & Somatostatin Secretion | Data not available in search results | Induced modest secretion at 7

mM glucose [1] | | Metabolic Outcomes (in vivo) | | | | • Glucose Tolerance | Data not available in search

results | Improved after prolonged treatment [3] | | • Insulin Sensitivity | Data not available in search results |

Improved after prolonged treatment [3] | | • Body Weight & Food Intake | Data not available in search

results | No significant change [3] |
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Experimental Protocol Details

The data in the table above were generated using standardized methodologies crucial for interpretation.

In Vitro Signaling & Binding (COS-7 & CHL Cells)

Cell Models: cAMP accumulation was assessed in COS-7 cells transiently transfected with

species-specific GIP receptors (human, rat, mouse) [1]. Competition binding used 125I-human
GIP [1].

Assay: Cells were stimulated with ligands, and cAMP was measured using the HitHunter cAMP
XS assay. To test antagonism, (Pro3)GIP was pre-incubated before adding the native GIP

agonist [1].

In Vivo Metabolic Studies (ob/ob Mice)

Animal Model: Young (5-7 week old) prediabetic ob/ob mice, a model of genetic obesity and

diabetes [3].
Dosing Regimen: Once-daily intraperitoneal injections of (Pro3)GIP at 25 nmol/kg body weight

for 60 days, compared to saline vehicle controls [3].
Key Measurements: Body weight and food intake were monitored daily. Glucose tolerance,

insulin sensitivity, meal tolerance tests, and circulating hormone/lipid levels were analyzed at
the end of the treatment period [3].

The diagram below illustrates the core signaling pathway of the GIP receptor that these experiments aimed to

modulate.
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Key Implications for Research

The species-specific action of (Pro3)GIP is a critical consideration for drug development.

(Pro3)GIP is Not a Human GIPR Antagonist: The data clearly shows that human (Pro3)GIP is a full
agonist, not an antagonist, at the human GIP receptor [1]. Its previously reported antagonistic

properties were specific to rodent models and do not translate to humans.
Always Validate Across Species: This case highlights the importance of cross-species

pharmacological profiling. Relying solely on rodent data can lead to incorrect conclusions about a
drug's mechanism of action in humans, as differences in receptor structure can drastically alter ligand

effects [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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